molecular formula C17H15ClFN5OS B12139250 2-[4-amino-5-(3-chlorophenyl)(1,2,4-triazol-3-ylthio)]-N-(3-fluoro-4-methylphe nyl)acetamide

2-[4-amino-5-(3-chlorophenyl)(1,2,4-triazol-3-ylthio)]-N-(3-fluoro-4-methylphe nyl)acetamide

Cat. No.: B12139250
M. Wt: 391.9 g/mol
InChI Key: WHBNUOGGSCQHJQ-UHFFFAOYSA-N
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Description

This compound belongs to the 1,2,4-triazole-3-thioacetamide class, characterized by a triazole core substituted with a 3-chlorophenyl group at position 5 and an acetamide moiety linked to a 3-fluoro-4-methylphenyl group. The 3-chlorophenyl and 3-fluoro-4-methylphenyl substituents contribute to its unique electronic and steric properties, influencing receptor binding and metabolic stability .

Properties

Molecular Formula

C17H15ClFN5OS

Molecular Weight

391.9 g/mol

IUPAC Name

2-[[4-amino-5-(3-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-fluoro-4-methylphenyl)acetamide

InChI

InChI=1S/C17H15ClFN5OS/c1-10-5-6-13(8-14(10)19)21-15(25)9-26-17-23-22-16(24(17)20)11-3-2-4-12(18)7-11/h2-8H,9,20H2,1H3,(H,21,25)

InChI Key

WHBNUOGGSCQHJQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC(=CC=C3)Cl)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-amino-5-(3-chlorophenyl)(1,2,4-triazol-3-ylthio)]-N-(3-fluoro-4-methylphenyl)acetamide typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved by reacting a suitable hydrazine derivative with a nitrile compound under acidic or basic conditions.

    Substitution Reactions:

    Thioether Formation: The final step involves the formation of the thioether linkage, which can be achieved by reacting the triazole derivative with a suitable thiol compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage.

    Reduction: Reduction reactions can occur at the triazole ring or the aromatic rings.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens, alkyl halides, or sulfonyl chlorides are commonly used under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the aromatic rings.

Scientific Research Applications

2-[4-amino-5-(3-chlorophenyl)(1,2,4-triazol-3-ylthio)]-N-(3-fluoro-4-methylphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an antimicrobial or antifungal agent.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets in biological systems. The triazole ring can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The aromatic rings and thioether linkage can also contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Substituent Variations and Pharmacological Implications

The compound’s activity is highly dependent on substituent modifications. Key analogs and their differences include:

Compound Name R1 (Triazole Substituent) R2 (Acetamide Substituent) Key Pharmacological Activity
Target Compound 3-Chlorophenyl 3-Fluoro-4-methylphenyl Under investigation (hypothesized anti-inflammatory)
2-[[4-Amino-5-(3-Methylphenyl)-1,2,4-Triazol-3-yl]Sulfanyl]-N-(5-Chloro-2-Methylphenyl)Acetamide 3-Methylphenyl 5-Chloro-2-methylphenyl Higher antiexudative activity (64% inhibition vs. 58% for diclofenac)
2-{[4-Amino-5-(2-Pyridyl)-1,2,4-Triazol-3-yl]Thio}-N-(3-Chlorophenyl)Acetamide 2-Pyridyl 3-Chlorophenyl Enhanced solubility due to pyridine moiety
N-(3-Fluorophenyl)-2-{[5-(2-Anilino-2-Oxoethyl)-4-Methyl-4H-1,2,4-Triazol-3-yl]Sulfanyl}Acetamide 4-Methyl 3-Fluorophenyl Improved metabolic stability (in vitro t½ > 6 hrs)
  • 3-Chlorophenyl vs. 3-Methylphenyl (R1): The electron-withdrawing chlorine in the target compound may enhance electrophilic interactions with target proteins compared to the electron-donating methyl group in ’s analog. This could explain the latter’s superior antiexudative activity in vivo .
  • 3-Fluoro-4-Methylphenyl vs.

Physicochemical and ADMET Properties

  • Metabolic Stability: Fluorine substitution typically reduces oxidative metabolism, as seen in ’s analog, which showed 80% stability in human liver microsomes .

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